4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-

Description

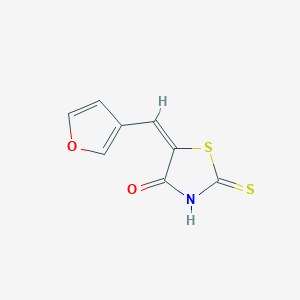

The compound 4-thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- belongs to the rhodanine (2-thioxo-4-thiazolidinone) family, a heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Structurally, it features a thiazolidinone core with a 3-furanylmethylene substituent at position 5 and a thioxo group at position 2. This compound’s design aligns with structure-activity relationship (SAR) principles, where modifications at the 5-arylidene position are critical for optimizing activity .

Properties

IUPAC Name |

(5E)-5-(furan-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)3-5-1-2-11-4-5/h1-4H,(H,9,10,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLSPCFXBKVASD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Hydrazide Precursors

A two-step pathway begins with synthesizing hydrazide intermediates:

Key Spectral Data:

Cyclization to 4-Thiazolidinone Derivatives

The hydrazide intermediate undergoes cyclization with mercaptoacetic acid:

-

Reflux equimolar amounts of hydrazide and mercaptoacetic acid in ethanol.

-

Monitor reaction progress via TLC (toluene:ethyl acetate, 3:1).

Yield : 65–70% after recrystallization.

One-Pot Three-Component Synthesis

Reaction Design

A streamlined one-pot method combines:

Conditions:

-

Solvent : Ethanol or DMF.

-

Catalyst : Triethylamine or glacial acetic acid.

Advantages : Reduced purification steps, higher atom economy (yields up to 82%).

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Effects

Temperature and Time

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Complexity |

|---|---|---|---|

| Cyclocondensation | 70–78 | 8–9 | Moderate |

| Multi-step | 65–70 | 24+ | High |

| One-pot | 75–82 | 6–8 | Low |

The one-pot method offers superior efficiency, while multi-step synthesis allows precise functional group tuning.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

4-Thiazolidinone derivatives have been extensively studied for their anticancer potential. Research indicates that various derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, including:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- Breast Cancer (MCF-7 and MDA-MB-231)

- Lung Cancer (A549)

For instance, a study highlighted that certain derivatives demonstrated low toxicity towards normal human lymphocytes while maintaining high efficacy against cancer cells, indicating a favorable therapeutic index . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly enhances anticancer activity, particularly those involving halogenated or nitrophenyl groups .

2. Antimicrobial Activity

The antimicrobial properties of 4-thiazolidinone derivatives have also been documented. Compounds within this class have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. For example, studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some 4-thiazolidinone derivatives exhibit anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activity of several 4-thiazolidinone derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions at the C5 position exhibited enhanced cytotoxicity, with IC50 values as low as 0.073 µM against breast carcinoma cells . The study emphasized the importance of substituent nature in determining the overall biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 4-thiazolidinone derivatives against resistant bacterial strains. The findings revealed that certain compounds displayed potent inhibitory effects on bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Thiazolidinone, 3-ethyl-5-(phenylaminomethylene)-2-thioxo | Thiazolidine core with phenylamine | Antimicrobial |

| 4-Thiazolidinone, 5-[[(5-(2-methoxy-4-nitrophenyl)-2-furanyl]methylene]-3-methyl-2-thioxo | Similar furan structure; methyl substitution | Antitumor |

| 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-furanylmethyl) | Chlorinated phenyl group; furan interaction | Anti-inflammatory |

This table summarizes various compounds related to 4-thiazolidinone and their respective biological activities, highlighting the diversity within this chemical class.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- varies depending on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities

Key Structural and Functional Insights

Electron-Withdrawing Groups (EWGs):

- Hydrophilic Modifications: Diethylamino () and hydroxyphenyl () groups improve solubility and pharmacokinetics, though excessive hydrophilicity may reduce target binding .

- Hybrid Structures: Pyrazoline (Les-4369) and indoline hybrids () exhibit multi-target mechanisms, combining thiazolidinone’s enzyme inhibition with pyrazoline’s apoptosis induction .

- Furan vs.

Biological Activity

4-Thiazolidinone derivatives, particularly 5-(3-furanylmethylene)-2-thioxo-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of thiazolidinones, which are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds bearing the thiazolidinone scaffold demonstrated significant cytotoxicity against various cancer cell lines:

- IC50 Values : In vitro studies showed that certain thiazolidinone derivatives had IC50 values as low as 0.31 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to mechanisms such as induction of apoptosis, cell cycle arrest, and modulation of DNA damage response pathways. Specific compounds were found to activate caspases and regulate cyclins and CDK pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.31 | Apoptosis induction |

| Compound B | A2780 | 0.10 | G1 arrest, CDK inhibition |

| Compound C | HT29 | 0.60 | ROS modulation |

Antibacterial Activity

Thiazolidinones have also been studied for their antibacterial properties:

- Bactericidal Effects : Compounds such as 4-thiazolidinones exhibited significant inhibition against strains like Staphylococcus aureus with minimum biofilm eradication concentrations (MBEC) ranging from 4.9 to 39.0 μg/mL .

- Mechanism : The antibacterial activity is often linked to the inhibition of bacterial RNA polymerase, disrupting essential transcription processes in bacteria .

Case Studies

- Anticancer Study : A hybrid molecule combining a thiazolidinone with a furan moiety showed promising results in reducing tumor growth in vivo without significant toxicity to normal tissues. This study indicated a dose-dependent reduction in tumor size in mouse models .

- Antibacterial Study : Another study demonstrated that a specific thiazolidinone derivative effectively inhibited quorum sensing in Vibrio harveyi, suggesting its potential as an anti-biofilm agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-thiazolidinone derivatives with a 3-furanylmethylene substituent, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with a furan-derived aldehyde. For example, ammonium acetate in acetic acid is used as a catalyst for Knoevenagel condensation to form the methylene bridge . Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to maximize yield and purity. Monitoring via TLC or HPLC is critical to track reaction progress .

Q. How can structural characterization of 4-thiazolidinone derivatives be performed to confirm regioselectivity and stereochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to identify substituent positions and confirm the (Z/E)-configuration of the methylene group. For example, coupling constants in NMR can distinguish between geometric isomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, particularly for resolving ambiguities in stereochemical assignments .

Q. What are the standard protocols for evaluating the antimicrobial activity of 4-thiazolidinone derivatives?

- Methodological Answer : Follow CLSI guidelines for broth microdilution assays. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined at concentrations ranging from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-thiazolidinone derivatives against specific enzyme targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound and target enzymes (e.g., bacterial DNA gyrase or fungal lanosterol demethylase). Use density functional theory (DFT) to calculate electron distribution in the thiazolidinone ring and furan substituent, which influences binding affinity. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazolidinones?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables such as:

- Substituent Effects : Compare bioactivity of derivatives with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups on the furan ring .

- Assay Conditions : Account for differences in microbial strains, incubation times, or solvent systems. For example, DMSO concentration >1% may artificially inflate MIC values .

- Statistical Validation : Apply ANOVA or multivariate regression to isolate significant factors driving activity discrepancies .

Q. How can the stability of 4-thiazolidinone derivatives under varying pH and temperature conditions be assessed for drug formulation?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the thioxo group) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C (long-term) or -80°C (short-term) with desiccants to prevent moisture-induced degradation .

Q. What advanced synthetic techniques improve regioselectivity in the formation of 5-(3-furanylmethylene) derivatives?

- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction kinetics and selectivity. Use directing groups (e.g., nitro or methoxy) on the furan ring to guide the methylene bridge formation. Catalytic systems like Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can further modulate regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.